1-Benzhydryl-3-(4-chlorophenyl)urea
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Description
1-Benzhydryl-3-(4-chlorophenyl)urea is a chemical compound with the linear formula C20H17ClN2O . It has a molecular weight of 336.824 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Benzhydryl-3-(4-chlorophenyl)urea consists of a benzhydryl group (two benzene rings connected by a carbon atom), a urea group (a carbonyl group connected to two amine groups), and a 4-chlorophenyl group (a benzene ring with a chlorine atom at the 4th position) .Scientific Research Applications
Synthesis of Benzhydryl-Phenylureas
1-Benzhydryl-3-(4-chlorophenyl)urea is a type of benzhydryl-phenylurea, which can be synthesized by reacting substituted benzils with substituted phenylureas under microwave irradiation . This method provides a new and efficient access to benzhydryl-phenylureas .
Allosteric Modulators of the Cannabinoid Type-1 Receptor
1-Benzhydryl-3-(4-chlorophenyl)urea analogues have been developed as allosteric modulators of the cannabinoid type-1 receptor . These analogues have shown to attenuate the reinstatement of cocaine-seeking behaviors in rats .
Anticonvulsant Activity
1-Benzhydryl-3-(4-chlorophenyl)urea and its analogues have been evaluated for their anticonvulsant activity . Some of these compounds were found to possess potent anticonvulsant activity .
properties
IUPAC Name |
1-benzhydryl-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-17-11-13-18(14-12-17)22-20(24)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJAIBMMAFVVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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